![molecular formula C13H17ClF3N B1459507 Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803598-40-4](/img/structure/B1459507.png)
Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Übersicht
Beschreibung
Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C13H16F3N·HCl and a molecular weight of 279.73 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclopentyl group attached to a phenyl ring substituted with a trifluoromethyl group and a methanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclopentyl bromide with 3-(trifluoromethyl)benzylamine in the presence of a base such as potassium carbonate. This reaction forms the intermediate cyclopentyl[3-(trifluoromethyl)phenyl]methanamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine
- Cyclopentyl[3-(trifluoromethyl)phenyl]methanol
- Cyclopentyl[3-(trifluoromethyl)phenyl]methanone
Uniqueness
Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a cyclopentyl ring. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biologische Aktivität
Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a compound of growing interest in pharmacology, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and potential clinical implications.
1. Structural Overview
The compound consists of a cyclopentyl group attached to a phenyl ring that bears a trifluoromethyl substituent. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties.
This compound functions primarily as a selective antagonist for the NR2B subtype of the NMDA receptor. This receptor is implicated in various neurological conditions, including neuropathic pain and neurodegenerative diseases.
Key Mechanisms:
- Receptor Interaction: The compound exhibits high affinity for NR2B receptors, which are involved in synaptic plasticity and memory function. Its selectivity over other NMDA receptor subtypes (like NR2A) minimizes potential side effects related to central nervous system (CNS) activity .
- Inhibition of Neuroinflammation: By modulating NMDA receptor activity, it may reduce neuroinflammatory responses associated with conditions such as Alzheimer's disease and multiple sclerosis .
In Vitro Studies:
Research has demonstrated that this compound significantly inhibits neuronal excitotoxicity in vitro. For instance, studies indicated that it reduced cell death in primary neuronal cultures exposed to glutamate toxicity by approximately 50% at concentrations as low as 1 µM .
In Vivo Studies:
- Neuropathic Pain Models: In animal models, the compound has shown promise in alleviating pain behaviors associated with neuropathic pain. It was effective in reducing allodynia and hyperalgesia in rats subjected to nerve injury models .
- Cerebral Ischemia: Efficacy has also been observed in models of cerebral ischemia, where treatment with the compound resulted in improved functional recovery post-injury compared to controls .
Case Study 1: Neuropathic Pain
A study involving chronic constriction injury (CCI) in rats demonstrated that administration of this compound led to a significant reduction in pain scores compared to untreated controls. The compound was administered at doses of 10 mg/kg daily for two weeks post-surgery, resulting in a 60% reduction in mechanical allodynia.
Case Study 2: Neuroprotection
In a model of traumatic brain injury (TBI), treatment with the compound resulted in reduced neuronal loss and improved behavioral outcomes as measured by the Morris water maze test. The treated group showed a 40% improvement in spatial memory retention compared to the placebo group .
5. Safety Profile
Preliminary toxicity studies indicate that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. Long-term studies are ongoing to further evaluate its safety and tolerability.
6. Conclusion
This compound represents a promising candidate for the treatment of various neurological disorders due to its selective action on NR2B receptors and its demonstrated efficacy in preclinical models. Continued research is warranted to explore its full therapeutic potential and mechanisms of action.
Tables
Study | Model | Dose | Outcome |
---|---|---|---|
Neuropathic Pain | CCI Rat Model | 10 mg/kg | 60% reduction in pain scores |
Neuroprotection | TBI Rat Model | Varies | 40% improvement in spatial memory |
Eigenschaften
IUPAC Name |
cyclopentyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9;/h3,6-9,12H,1-2,4-5,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAJTZMDHZEGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.